molecular formula C9H14ClN3 B2815696 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride CAS No. 2411634-88-1

4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride

Cat. No. B2815696
CAS RN: 2411634-88-1
M. Wt: 199.68
InChI Key: JYYIRVFGKFOQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Chemical Reactions Analysis

The reactivity of “4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride” would likely depend on the specific substituents present on the pyrrolidine and pyridine rings. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom or any substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride” would depend on the specific structure of the compound. Pyrrolidine itself is a colorless liquid that is miscible with water and most organic solvents .

Scientific Research Applications

Pyrrole and Pyrrolidine Derivatives in Synthesis

  • Pyrrole derivatives, including pyrrolidines, play a critical role in the synthesis of complex biological molecules, such as heme and chlorophyll. These compounds are prepared via condensation reactions involving amines and carbonyl-containing compounds. Polypyrroles, noted for their stable and electrically conducting films, along with pyrrolidinones, used as intermediates and solvents, are examples of the broad utility of these derivatives in various scientific applications (Anderson & Liu, 2000).

Catalytic Applications

  • The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives through three-component reactions highlights the versatility of pyrrolidine derivatives in organic synthesis. These reactions are stabilized by intramolecular hydrogen bonds and have been detailed through computational studies, indicating a potential area of research for compounds like 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride (Nguyen et al., 2022).

Organocatalysis

  • Hydroxyproline-derived amino acids and amino amides, similar in structure to pyrrolidine derivatives, have been used as organocatalysts for asymmetric reactions. This demonstrates the potential application of pyrrolidine derivatives in green chemistry and technology, particularly in asymmetric synthesis and catalysis (Zlotin, 2015).

Novel Synthetic Methods

  • A novel synthetic method involving 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification showcases the catalytic use of pyrrolidine derivatives. This method underscores the importance of pyrrolidine structures in facilitating complex organic transformations, which could be relevant for exploring the utility of 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride in similar contexts (Sano et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can exhibit a variety of biological activities, and their mechanisms of action can involve interactions with various proteins .

Safety and Hazards

The safety and hazards associated with “4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride” would depend on the specific properties of the compound. For example, pyrrolidine is classified as highly flammable, harmful, and corrosive .

Future Directions

The future directions for research on “4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride” would likely involve further exploration of its biological activity and potential applications in medicinal chemistry .

properties

IUPAC Name

4-pyrrolidin-3-ylpyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c10-9-5-7(2-4-12-9)8-1-3-11-6-8;/h2,4-5,8,11H,1,3,6H2,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYIRVFGKFOQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=NC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.